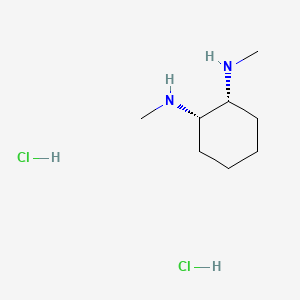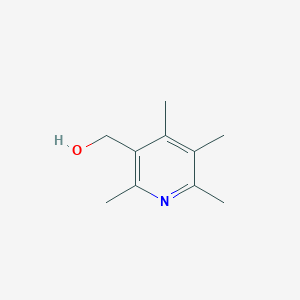
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two stereogenic centers, which give it unique stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the catalytic hydrogenation of the corresponding cyclohexane derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the enantiomeric purity of the final product. The use of chiral catalysts and ligands is crucial in achieving the desired stereochemistry on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-Lisdexamphetamine Dihydrochloride
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
Compared to similar compounds, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and its ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential.
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
Clave InChI |
UDYXZFBJGBDHHP-QFHMQQKOSA-N |
SMILES isomérico |
CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
SMILES canónico |
CNC1CCCCC1NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)


![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)



![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)


![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
